2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRVAZTYMZSHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with the tetrahydroisoquinoline moiety. One common method involves the use of palladium-catalyzed intramolecular C-H addition reactions to construct the thiophene scaffold . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-N-(4-Sulfamoylphenyl)-2-Carboxamide Derivatives
These compounds (e.g., 2–12 in ) share the acetamide backbone but incorporate spirocyclic systems formed via thiocarbohydrazide and ketone reactions. Key differences include:
- Structural Features : Spiro junctions (e.g., cyclohexane, cyclopentane) introduce conformational rigidity absent in the target compound.
- Spectral Data : FT-IR spectra show C=O (1690–1710 cm⁻¹) and C–S–C (748 cm⁻¹) stretches, contrasting with the target’s thiophene C–S and aromatic C–H bands .
- Biological Implications : Sulfamoyl groups (present in these derivatives) enhance solubility but may confer different bioactivity profiles compared to the target’s 3-methylphenyl group .
N-(3-Acetyl-2-Thienyl)acetamides
These derivatives (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) feature thiophene rings but lack the tetrahydroisoquinoline core. Notable distinctions:
- Synthesis: One-step coupling of 3-acetylthiophen-2-amine with acetyl halogenides, contrasting with the target’s likely multi-step synthesis involving tetrahydroisoquinoline functionalization .
- Substituent Effects : Bromo or phthalimido groups increase molecular weight and alter electronic properties compared to the target’s methylphenyl group .
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide
This compound (C₁₁H₈N₂OS₂) shares the acetamide-thiophene motif but replaces the tetrahydroisoquinoline with a second thiophene ring. Differences include:
- Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile, emphasizing thiophene-thiophene coupling .
- Polarity: The cyano group increases polarity (logP ~3.5 estimated), contrasting with the target’s higher lipophilicity (logP: 4.76) .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
This derivative (C₁₁H₈Cl₂N₂OS) substitutes the tetrahydroisoquinoline with a thiazole ring and dichlorophenyl group:
- Crystal Structure: The dichlorophenyl and thiazole rings are twisted (61.8°), reducing planarity compared to the target’s fused tetrahydroisoquinoline-thiophene system .
- Bioactivity: Thiazole-containing acetamides often exhibit antimicrobial activity, whereas the target’s isoquinoline moiety may suggest CNS-targeted applications .
Data Tables
Table 1: Molecular Property Comparison
Biological Activity
The compound 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its diverse biological properties. The molecular formula is , with specific functional groups that may interact with various biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing tetrahydroisoquinoline structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit similar activities, warranting further exploration in the context of drug development against resistant bacterial strains.
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical biological processes:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to cancer or microbial growth.
- Receptor Modulation: It might modulate receptor activity linked to cellular signaling pathways, influencing cell survival and proliferation.
Case Studies
Recent studies have explored the biological activity of related compounds. For example:
- Antitumor Activity Study : A derivative was tested against human cancer cell lines and showed IC50 values in the micromolar range, indicating potent anticancer activity.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values in micromolar range | |
| Antimicrobial | Significant inhibition zones | |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
